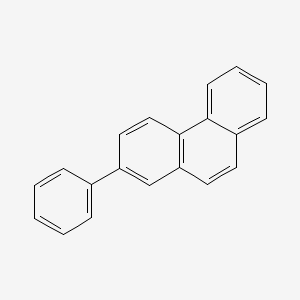

2-Phenylphenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

4325-77-3 |

|---|---|

Molecular Formula |

C20H14 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

2-phenylphenanthrene |

InChI |

InChI=1S/C20H14/c1-2-6-15(7-3-1)17-12-13-20-18(14-17)11-10-16-8-4-5-9-19(16)20/h1-14H |

InChI Key |

OSOLELDZBFOFHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenylphenanthrene and Its Derivatives

Historical and Classical Synthetic Approaches to Phenanthrene (B1679779) Skeletons Relevant to 2-Phenylphenanthrene Synthesis

Classical syntheses of the phenanthrene core, while foundational, are often characterized by harsh conditions and multiple steps. Their adaptation for producing specifically substituted derivatives like 2-phenylphenanthrene requires careful selection of appropriately substituted starting materials.

Adaptations of Haworth Synthesis for Phenylated Phenanthrenes

The Haworth synthesis is a classical method for producing polycyclic aromatic hydrocarbons, including phenanthrene. spcmc.ac.inscribd.compharmaguideline.com The standard procedure involves the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640), followed by reduction and cyclization. pharmaguideline.comquimicaorganica.org

To adapt this method for the synthesis of a phenylated phenanthrene, one could theoretically start with a phenyl-substituted naphthalene. For instance, using 4-phenylnaphthalene as the starting material would, after the sequence of acylation, reduction, and cyclization, potentially lead to a phenylphenanthrene derivative. The initial acylation of naphthalene with succinic anhydride can yield two regioisomers, which necessitates separation. spcmc.ac.in The specific isomer of phenylphenanthrene obtained would depend on the position of the phenyl group on the initial naphthalene and the regioselectivity of the cyclization step. Modifications to the Haworth synthesis can involve using substituted naphthalenes or substituted anhydrides to create various derivatives. spcmc.ac.in

Pschorr Synthesis and Bardhan–Sengupta Synthesis in the Context of 2-Phenylphenanthrene Precursors

Pschorr Synthesis: The Pschorr cyclization is an intramolecular substitution reaction that uses an aryldiazonium salt intermediate, typically catalyzed by copper, to form a new ring. wikipedia.orgorganic-chemistry.org The synthesis of phenanthrene itself proceeds by the Perkin condensation of o-nitrobenzaldehyde and sodium phenylacetate (B1230308) to form α-phenyl-o-nitrocinnamic acid. nowgonggirlscollege.co.inthieme.de This intermediate is then reduced to the corresponding amine, diazotized, and cyclized with copper catalysis to yield phenanthrene-9-carboxylic acid, which can be decarboxylated to phenanthrene. nowgonggirlscollege.co.inthieme.de

For the specific synthesis of 2-phenylphenanthrene, the precursors would need to contain a phenyl substituent at the appropriate position. The synthesis would begin with an appropriately substituted α-aryl-o-aminocinnamic acid derivative, which upon diazotization and intramolecular radical cyclization, would generate the desired 2-phenylphenanthrene framework. thieme.de The reaction proceeds via the formation of an aryl radical from the diazonium salt, which then attacks the adjacent aromatic ring to close the central ring of the phenanthrene system. wikipedia.orgthieme.de Modern variations of this reaction can achieve high quantum yields using photocatalysis. rsc.org

Bardhan–Sengupta Synthesis: The Bardhan–Sengupta synthesis is a highly regarded and convenient method for constructing the phenanthrene ring system. quimicaorganica.orgias.ac.in The classical route involves the condensation of a β-arylethyl bromide with ethyl cyclohexanone-2-carboxylate. ias.ac.in The resulting product undergoes hydrolysis, decarboxylation, reduction of the ketone to an alcohol, and finally, a cyclodehydration step using an agent like phosphorus pentoxide to form an octahydrophenanthrene, which is subsequently aromatized with selenium to yield phenanthrene. spcmc.ac.inias.ac.in

To apply this synthesis to 2-phenylphenanthrene, the starting alkyl halide would need to be a derivative of biphenyl (B1667301) instead of benzene (B151609). For example, using a β-(biphenyl-yl)ethyl halide as the alkylating agent for the cyclohexanone (B45756) derivative would introduce the necessary phenyl substituent. Following the established sequence of cyclization and dehydrogenation would ultimately yield a phenyl-substituted phenanthrene. The regiospecificity of the cyclization is a key advantage of this method. quimicaorganica.org This synthesis was famously used to unambiguously prepare various substituted phenanthrenes, which was crucial in determining the structure of natural products like resin acids. ias.ac.in

Modern Catalytic Approaches for 2-Phenylphenanthrene Construction

Modern organic synthesis has largely moved towards more efficient and atom-economical catalytic methods. Palladium-catalyzed reactions, in particular, have become powerful tools for constructing complex aromatic systems like 2-phenylphenanthrene with high precision and yield.

Palladium-Catalyzed Cycloaddition and Annulation Reactions

Palladium catalysis offers versatile pathways for forming the phenanthrene core through C-H activation and cross-coupling strategies. These methods often involve the annulation (ring-forming) of biphenyl derivatives with alkynes. researchgate.netnih.govacs.org

A novel and efficient one-pot domino reaction for synthesizing phenanthrene derivatives utilizes a palladium/norbornadiene catalyst system. researchgate.net Norbornadiene is a bicyclic hydrocarbon that serves as a versatile ligand in organometallic catalysis. wikipedia.org This methodology allows for the construction of the phenanthrene framework in a single pot, enhancing efficiency. The process can be applied to generate a variety of phenanthrene derivatives through a controlled cascade of reactions. researchgate.net

A highly effective modern strategy for synthesizing phenanthrenes is the palladium-catalyzed annulation of biphenyl derivatives with alkynes. researchgate.netnih.govacs.org This approach provides a direct route to the phenanthrene core.

In a typical reaction, a 2,2'-dihalobiphenyl, such as 2,2'-diiodobiphenyl, is reacted with an alkyne in the presence of a palladium catalyst. nih.govacs.org The palladium catalyst facilitates a sequence of coupling reactions that forms the third, central ring, resulting in the phenanthrene skeleton. The reaction's scope has been explored, demonstrating its utility for creating a range of derivatives, including sterically hindered phenanthrenes. nih.gov To synthesize 2-phenylphenanthrene using this method, one could employ a phenyl-substituted 2,2'-dihalobiphenyl or a phenyl-substituted alkyne like phenylacetylene.

Another powerful variant is a three-component cascade reaction. This process involves a Suzuki-Miyaura coupling, followed by alkyne insertion and subsequent annulation via C-H activation to yield the phenanthrene product. rsc.org This multicomponent approach is highly convergent and allows for the assembly of complex phenanthrenes from simple precursors in a single operation with good to excellent yields. rsc.org

Table 1: Overview of Synthetic Methodologies for Phenanthrene Skeletons

| Synthesis Type | Key Precursors | Mechanism Highlights | Relevance to 2-Phenylphenanthrene |

|---|---|---|---|

| Haworth Synthesis | Naphthalene, Succinic Anhydride | Friedel-Crafts Acylation, Reduction, Cyclization | Requires phenyl-substituted naphthalene as starting material. spcmc.ac.in |

| Pschorr Synthesis | α-Aryl-o-aminocinnamic acid | Diazotization, Intramolecular Radical Cyclization | Precursor must contain a phenyl group at the correct position. wikipedia.orgthieme.de |

| Bardhan-Sengupta | β-Arylethyl halide, Cyclohexanone derivative | Alkylation, Cyclodehydration, Aromatization | Requires a biphenyl-based starting material. spcmc.ac.inias.ac.in |

| Pd-Catalyzed Annulation | 2,2'-Dihalobiphenyl, Alkyne | Oxidative Addition, Carbopalladation, Reductive Elimination | Phenyl group can be on the biphenyl or the alkyne. nih.govacs.org |

| Pd-Catalyzed Cascade | o-Bromoiodobenzene, Phenylboronic acid, Alkyne | Suzuki Coupling, Alkyne Insertion, C-H Activation Annulation | Multi-component assembly allows for building complexity. rsc.orgresearchtrend.net |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 2-Phenylphenanthrene |

| 4-Phenylnaphthalene |

| Naphthalene |

| Succinic Anhydride |

| o-Nitrobenzaldehyde |

| Sodium Phenylacetate |

| α-Phenyl-o-nitrocinnamic acid |

| Phenanthrene-9-carboxylic acid |

| Phenanthrene |

| β-Arylethyl bromide |

| Ethyl cyclohexanone-2-carboxylate |

| Phosphorus pentoxide |

| Selenium |

| Biphenyl |

| Norbornadiene |

| 2,2'-Diiodobiphenyl |

| Phenylacetylene |

| o-Bromoiodobenzene |

Bismuth-Catalyzed Cyclization and Aromatization

A highly efficient method for synthesizing the phenanthrene backbone involves a bismuth-catalyzed intramolecular cyclization and subsequent aromatization. acs.orgacs.orgnih.gov This process utilizes readily available 2-(2-arylphenyl)vinyl ethers as precursors and a catalytic amount of bismuth(III) triflate (Bi(OTf)₃). acs.orgacs.orgnih.gov The reaction proceeds under mild conditions and is noted for its operational simplicity and high efficiency, often yielding the substituted phenanthrene product in excellent yields. acs.orgacs.org

The proposed mechanism involves the activation of the vinyl ether by the Lewis acidic bismuth catalyst, which facilitates an intramolecular Friedel-Crafts-type cyclization onto the adjacent aryl ring. This is followed by an elimination and aromatization sequence to furnish the final phenanthrene product. researchgate.net To produce 2-phenylphenanthrene specifically, the starting vinyl ether would need to be appropriately substituted.

A key advantage of this method is its high degree of regioselectivity, which is primarily governed by electronic factors rather than steric hindrance. acs.org This allows for the controlled synthesis of specific isomers. For instance, the cyclization of 1-(2-(but-1-en-2-yloxy)phenyl)-3-methoxybenzene with Bi(OTf)₃ exclusively yields 2-methoxyphenanthrene, demonstrating the precise control achievable with this catalytic system. acs.org

Table 1: Bismuth-Catalyzed Synthesis of Substituted Phenanthrenes acs.org

| Starting Material (2-(2-Arylphenyl)vinyl ether derivative) | Catalyst (mol %) | Product | Yield (%) |

| 1-(2-(But-1-en-2-yloxy)phenyl)benzene | Bi(OTf)₃ (5) | Phenanthrene | 99 |

| 1-(2-(But-1-en-2-yloxy)phenyl)-4-methoxybenzene | Bi(OTf)₃ (5) | 3-Methoxyphenanthrene | 99 |

| 1-(2-(But-1-en-2-yloxy)phenyl)-3-methoxybenzene | Bi(OTf)₃ (5) | 2-Methoxyphenanthrene | 99 |

| 4-(2-(But-1-en-2-yloxy)phenyl)-N,N-dimethylaniline | Bi(OTf)₃ (5) | 3-(Dimethylamino)phenanthrene | 99 |

| 1-(2-(But-1-en-2-yloxy)phenyl)-3-(trifluoromethyl)benzene | Bi(OTf)₃ (5) | 2-(Trifluoromethyl)phenanthrene | 99 |

Photochemical and Photocatalytic Routes to 2-Phenylphenanthrene

Photochemical reactions offer powerful and versatile pathways for the synthesis of complex aromatic systems like 2-phenylphenanthrene. These methods utilize light energy to drive unique transformations that can be difficult to achieve through conventional thermal chemistry, including intramolecular couplings and cycloadditions.

Visible-Light-Induced [4+2] Benzannulation Strategies

A modern and highly regioselective approach to phenanthrene derivatives involves a visible-light-induced photocatalytic [4+2] benzannulation. acs.orgresearchgate.net This method couples 2-(hetero)aryl-substituted anilines with alkynes, using tert-butyl nitrite (B80452) (tBuONO) as a diazotizing agent and a photocatalyst such as fac-Ir(ppy)₃. acs.orgbeilstein-journals.org The reaction proceeds at room temperature under mild conditions, exhibits high functional group tolerance, and can be scaled for gram-level synthesis of products like 9-phenylphenanthrene (B188668). acs.orgresearchgate.net

The reaction is initiated by the in situ formation of a biaryldiazonium salt from the aniline (B41778) precursor and tBuONO. beilstein-journals.org Under visible light irradiation, the excited photocatalyst reduces the diazonium salt to generate an aryl radical. beilstein-journals.orgresearchgate.net This radical then adds to the alkyne, forming a vinyl radical which subsequently undergoes intramolecular cyclization and aromatization to yield the phenanthrene scaffold. beilstein-journals.orgresearchgate.net The high regioselectivity of this method makes it a valuable tool for constructing specifically substituted phenanthrenes. acs.org

Table 2: Examples of Visible-Light-Induced [4+2] Benzannulation acs.orgresearchgate.net

| Aniline Precursor | Alkyne | Photocatalyst | Product | Yield (%) |

| Biphenyl-2-amine | Phenylacetylene | fac-Ir(ppy)₃ | 9-Phenylphenanthrene | 87 |

| Biphenyl-2-amine | Ethyl propiolate | fac-Ir(ppy)₃ | Ethyl phenanthrene-9-carboxylate | 90 |

| 3'-Methoxybiphenyl-2-amine | Phenylacetylene | fac-Ir(ppy)₃ | 2-Methoxy-9-phenylphenanthrene | 85 |

| 4'-Chlorobiphenyl-2-amine | Phenylacetylene | fac-Ir(ppy)₃ | 3-Chloro-9-phenylphenanthrene | 81 |

Intramolecular Aromatic Coupling via Photocyclization

The classic method for synthesizing phenanthrenes via photochemical means is the Mallory reaction, which involves the intramolecular photocyclization of a stilbene (B7821643) derivative. nih.govwikipedia.org The process begins with the UV irradiation of a stilbene, which promotes isomerization from the trans to the cis isomer. wikipedia.org The cis-stilbene (B147466) then undergoes a 6π-electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate. wikipedia.orgmdpi.com In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is irreversibly converted into the stable, aromatic phenanthrene product. wikipedia.orgmdpi.com

The synthesis of specific isomers of phenylphenanthrene has been achieved using this method by starting with the corresponding isomeric phenylstilbene. isroset.orgacs.org For example, the photocyclization of 2-phenylstilbene leads primarily to 1-phenylphenanthrene, while the irradiation of 3-phenylstilbene yields a mixture of 2- and 4-phenylphenanthrene. acs.org Similarly, 4-phenylstilbene (B1654163) is converted to 3-phenylphenanthrene. acs.org This demonstrates that the final position of the phenyl substituent on the phenanthrene core is directly related to its position on the initial stilbene precursor.

Table 3: Synthesis of Phenylphenanthrene Isomers via Photocyclization acs.orgsci-hub.se

| Phenylstilbene Precursor | Oxidant | Phenylphenanthrene Product(s) | Yield (%) |

| 2-Phenylstilbene | Iodine/Air | 1-Phenylphenanthrene | 45 |

| 3-Phenylstilbene | Iodine/Air | 2-Phenylphenanthrene & 4-Phenylphenanthrene | 40 (mixture) |

| 4-Phenylstilbene | Iodine/Air | 3-Phenylphenanthrene | 55 |

Regioselective Synthesis of 2-Phenylphenanthrene Isomers

Achieving regioselectivity is crucial for the targeted synthesis of a specific isomer like 2-phenylphenanthrene. Several of the advanced methodologies discussed offer excellent control over the reaction's outcome.

The bismuth-catalyzed cyclization of 2-(2-arylphenyl)vinyl ethers provides a highly regioselective route to phenanthrenes, where the substitution pattern is dictated by the precursor structure. acs.orgnih.gov Similarly, the visible-light-induced [4+2] benzannulation of anilines and alkynes is noted for its chemo- and regioselective nature, allowing for the precise construction of polycyclic systems. acs.orgresearchgate.net

Controlling regioselectivity in the traditional Mallory photocyclization can be more challenging. nih.gov For instance, the oxidative cyclization of a meta-substituted stilbene, such as 3-methylstilbene, typically results in a nearly 1:1 mixture of the 2- and 4-substituted phenanthrene isomers, which can be difficult to separate. nih.gov However, an alternative strategy known as eliminative photocyclization can provide a single regioisomer. nih.govresearchgate.net This approach involves designing a stilbene precursor with a good leaving group (e.g., methoxy) at an ortho position. researchgate.netmdpi.com Under acidic, oxygen-free irradiation conditions, the reaction proceeds via cyclization followed by elimination of the leaving group (e.g., as methanol), directing the formation to a single phenanthrene product. researchgate.netmdpi.com This method was successfully used to synthesize 2-methylphenanthrene (B47528) and 4-methylphenanthrene (B104401) selectively, avoiding the isomeric mixtures produced under oxidative conditions. nih.govmdpi.com This principle provides a viable pathway for the regioselective synthesis of 2-phenylphenanthrene by placing appropriate substituents on the stilbene precursor. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Phenylphenanthrene

Aromatic Substitution Reactions on the Phenanthrene (B1679779) Core

The phenanthrene nucleus is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org This is due to the lower loss in stabilization energy required to form the intermediate carbocation (arenium ion). libretexts.org Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation readily occur on the phenanthrene core. wikipedia.orgmasterorganicchemistry.com The most reactive sites on an unsubstituted phenanthrene molecule are the C9 and C10 positions, which behave somewhat like an alkene double bond. libretexts.orgwikipedia.org However, the presence of a substituent, such as the phenyl group at the 2-position, significantly alters this reactivity pattern.

The directing influence of the 2-phenyl group on the phenanthrene core can be predicted by examining the stability of the potential carbocation intermediates. Attack at positions that are ortho or para to the phenyl group allows for the positive charge to be delocalized onto the phenyl ring itself, providing additional resonance stabilization.

Based on these principles, the expected regioselectivity for electrophilic attack on 2-phenylphenanthrene is summarized below. The positions are activated by the phenyl group, leading to a higher reaction rate compared to unsubstituted phenanthrene at those sites.

| Position of Attack | Relation to Phenyl Group | Predicted Reactivity | Rationale for Stabilization |

|---|---|---|---|

| C1 | ortho | Highly Favored | Positive charge in the intermediate can be delocalized onto the phenyl ring through resonance. |

| C3 | ortho | Highly Favored | Positive charge in the intermediate can be delocalized onto the phenyl ring through resonance. |

| C9 / C10 | - | Favored | These positions are inherently reactive on the phenanthrene core. wikipedia.org |

| Other Positions (4, 5, 6, 7, 8) | meta-like | Less Favored | Intermediate carbocations are less stabilized as the positive charge cannot be delocalized onto the phenyl substituent. |

Oxidative Transformations of 2-Phenylphenanthrene

2-Phenylphenanthrene is susceptible to oxidative transformations targeting both the phenanthrene core and, potentially, the phenyl substituent. The specific products formed depend on the oxidizing agent and reaction conditions.

Oxidation of the Phenanthrene Core: Similar to the parent compound, the 9,10-bond of the 2-phenylphenanthrene core is particularly susceptible to oxidation. wikipedia.org Treatment with strong oxidizing agents like chromic acid is expected to yield the corresponding 2-phenylphenanthrene-9,10-dione (a quinone). wikipedia.org

Metabolic Oxidation: In biological systems, polycyclic aromatic hydrocarbons (PAHs) are metabolized by cytochrome P450 enzymes. nih.govd-nb.info For substituted PAHs, oxidation can occur on either the aromatic ring system or the substituent. nih.govd-nb.info While specific data for 2-phenylphenanthrene is limited, by analogy with other alkylated and arylated PAHs, several metabolic pathways are plausible. nih.gov These include the formation of various phenols (hydroxylation on either the phenanthrene or phenyl ring) and dihydrodiols. nih.govd-nb.info Studies on methylated phenanthrenes show that the position of the substituent influences the metabolic pathway and resulting biological activity. researchgate.net

| Reaction Type | Reagent/Condition | Expected Major Product |

|---|---|---|

| Chemical Oxidation | Chromic Acid (CrO₃) | 2-Phenylphenanthrene-9,10-dione |

| Metabolic Oxidation | Cytochrome P450 Enzymes | Mixture of phenols and dihydrodiols |

| Photochemical Oxidation | UV light, O₂ | Various oxygenated products, including endoperoxides |

Cyclization and Rearrangement Reactions Involving Phenylphenanthrenes

Phenylphenanthrenes can serve as precursors for the synthesis of larger, more complex polycyclic aromatic hydrocarbons through intramolecular cyclization reactions. A key transformation in this category is the Scholl reaction, which involves oxidative intramolecular aryl-aryl coupling (cyclodehydrogenation). chemrxiv.org

In this reaction, typically promoted by a Lewis acid and an oxidizing agent (e.g., FeCl₃), a new carbon-carbon bond is formed. For 2-phenylphenanthrene, an intramolecular Scholl reaction could theoretically lead to the formation of a five-membered ring, yielding a benzo[ghi]fluoranthene (B49607) core. The regioselectivity of such a cyclization would be directed by the most favorable positions for radical cation formation on both the phenanthrene and phenyl rings. Studies on analogous 2-pyrenyl systems in Scholl reactions have shown that coupling occurs preferentially at specific, electronically activated sites. chemrxiv.org

Another relevant reaction is the Mallory reaction, which is a photochemical oxidative cyclization used to synthesize phenanthrenes from stilbene (B7821643) precursors. nih.gov This principle of photochemical cyclization can be extended to phenylphenanthrenes bearing appropriate stilbene-like side chains to build even more complex fused-ring systems. nih.gov Rearrangement reactions are less common for the stable aromatic core of phenylphenanthrenes unless the structure is significantly destabilized by substitution or reaction conditions.

Functionalization of 2-Phenylphenanthrene and its Derivatives

The functionalization of 2-phenylphenanthrene involves the introduction of new chemical groups to modify its properties. This can be achieved through various synthetic strategies.

Electrophilic Aromatic Substitution: As discussed in section 3.1, reactions like nitration or sulfonation introduce functional groups (-NO₂ or -SO₃H) onto the phenanthrene core. These groups can then be chemically modified. For example, a nitro group can be reduced to an amine (-NH₂), which serves as a versatile handle for further derivatization. msu.edu

Cross-Coupling Reactions: Modern cross-coupling methods are highly effective for functionalization. The synthesis of 2-phenylphenanthrene itself is often accomplished via a Suzuki cross-coupling reaction between 2-bromophenanthrene (B1281488) and phenylboronic acid. researchgate.net This strategy can be readily adapted to create a wide array of derivatives by using substituted phenylboronic acids or by starting with a different halogenated phenanthrene isomer.

Introduction of Complex Moieties: Advanced synthetic methods allow for the attachment of more complex functional groups. Research into medicinally active compounds has demonstrated the synthesis of phenanthrene derivatives bearing elaborate side chains, such as amidine moieties, to explore their biological activities. acs.org

| Method | Typical Reagents | Type of Derivative Produced | Example Reaction |

|---|---|---|---|

| Nitration & Reduction | 1. HNO₃/H₂SO₄ 2. H₂, Pd/C or Sn/HCl | Amino-2-phenylphenanthrenes | Introduction of an amine group for further synthesis. |

| Suzuki Cross-Coupling | Substituted Phenylboronic Acid, Pd catalyst | 2-(Substituted-phenyl)phenanthrenes | Creates derivatives with functional groups on the phenyl ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-2-phenylphenanthrenes | Introduction of a ketone group, which can be a point for further modification. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylphenanthrene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of molecules in solution. For a molecule like 2-Phenylphenanthrene, with its numerous protons and carbons in similar chemical environments, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous signal assignment and confirmation of its isomeric purity.

1H and 13C NMR Techniques

The ¹H NMR spectrum of 2-Phenylphenanthrene is expected to show a complex series of signals in the aromatic region. The protons on the phenanthrene (B1679779) core and the phenyl substituent will resonate at distinct chemical shifts, influenced by their local electronic environment. Protons in sterically hindered positions, such as those near the phenyl group or in the "bay region" of the phenanthrene skeleton, are likely to show significant downfield shifts. Spin-spin coupling between adjacent protons will result in characteristic splitting patterns (e.g., doublets, triplets, and multiplets), which are invaluable for determining the connectivity of the proton network.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-Phenylphenanthrene will give rise to a distinct resonance. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their attached atoms. Quaternary carbons, those without any attached protons, are typically observed as weaker signals. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic structure of 2-Phenylphenanthrene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Phenylphenanthrene

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | Complex multiplets due to extensive coupling. Protons in the bay region are expected at the lower end of the field. |

| ¹³C (Aromatic) | 120 - 145 | Quaternary carbons will have distinct shifts. The point of attachment of the phenyl group will be a key indicator. |

Two-Dimensional NMR Methodologies

To resolve the ambiguities in the 1D spectra, two-dimensional NMR experiments are indispensable. slideshare.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. Cross-peaks in the COSY spectrum of 2-Phenylphenanthrene would reveal the connectivity of protons within the phenanthrene and phenyl rings, aiding in the assignment of adjacent protons. core.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. The HSQC spectrum of 2-Phenylphenanthrene would provide a direct link between the ¹H and ¹³C signals for all CH groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations between the protons on the phenyl ring and the carbons of the phenanthrene core would definitively establish the substitution pattern.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in 2-Phenylphenanthrene can be achieved, confirming its structure and differentiating it from other phenylphenanthrene isomers.

Vibrational Spectroscopy for Molecular Dynamics and Structural Features

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Phenylphenanthrene is characterized by absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. mdpi.com Key features expected in the spectrum include:

Aromatic C-H Stretching: These vibrations typically appear as a group of sharp bands in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern of the aromatic system.

Out-of-Plane C-H Bending: These vibrations, often referred to as "wagging" modes, occur in the 900-675 cm⁻¹ range. The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.

Table 2: Characteristic FT-IR Absorption Bands for 2-Phenylphenanthrene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| In-plane C-H Bend | 1300 - 1000 |

| Out-of-plane C-H Bend | 900 - 675 |

Raman Spectroscopy for Conjugated Systems

Raman spectroscopy is particularly well-suited for studying conjugated systems like 2-Phenylphenanthrene because the vibrations of the π-conjugated framework often give rise to strong Raman scattering. mdpi.com The Raman spectrum is complementary to the FT-IR spectrum, as some vibrations that are weak in the IR may be strong in the Raman, and vice versa. Key Raman bands for 2-Phenylphenanthrene would include the aromatic C=C stretching modes, which are typically intense due to the change in polarizability during these vibrations. The study of these bands can provide information about the extent of conjugation and the planarity of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic transitions within a molecule. youtube.com These techniques are highly sensitive to the nature of the chromophore, which in the case of 2-Phenylphenanthrene is the extended π-conjugated system.

The UV-Visible absorption spectrum of 2-Phenylphenanthrene is expected to be similar to that of the parent phenanthrene molecule, but with some notable differences due to the presence of the phenyl substituent. researchgate.net The spectrum will likely exhibit several absorption bands corresponding to π → π* transitions. The phenyl group can cause a slight red-shift (bathochromic shift) of the absorption maxima and may also influence the fine vibrational structure of the electronic bands. 2-Phenylphenanthrene has an excitation peak at 267 nm. aatbio.com

Upon excitation with UV light, 2-Phenylphenanthrene is expected to exhibit fluorescence. The emission spectrum will be a mirror image of the lowest energy absorption band, with the emission occurring at longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. 2-Phenylphenanthrene has an emission peak at 382 nm, resulting in a Stokes' shift of 115 nm. aatbio.com The photophysical properties of 2-Phenylphenanthrene are of interest for potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Table 3: Photophysical Properties of 2-Phenylphenanthrene

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum (λex) | 267 aatbio.com |

| Emission Maximum (λem) | 382 aatbio.com |

| Stokes' Shift | 115 aatbio.com |

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Table 1: UV-Vis Absorption Data for 2-Phenylphenanthrene

| Property | Value | Solvent | Reference |

|---|

Photoluminescence Properties: Emission Spectra, Quantum Yields, and Lifetimes

Upon excitation with UV light, 2-phenylphenanthrene exhibits fluorescence, a form of photoluminescence resulting from the radiative decay from the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is shifted to a longer wavelength (a red shift) due to energy loss in the excited state. For 2-phenylphenanthrene, the emission peak maximum (λem) is observed at 382 nm. aatbio.com The difference between the absorption maximum (267 nm) and the emission maximum (382 nm) results in a significant Stokes' shift of 115 nm. aatbio.com

The efficiency of this fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. Studies on related compounds have shown that 2-phenylphenanthrene has a relatively low fluorescence quantum yield of 0.07 when measured in acetonitrile. researchgate.net The fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, is another key parameter. For similar polycyclic aromatic hydrocarbons, fluorescence lifetimes are typically in the nanosecond range. scripps.edubuct.edu.cn

Table 2: Photoluminescence Properties of 2-Phenylphenanthrene

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Emission Maximum (λem) | 382 nm | Cyclohexane (B81311) | aatbio.com |

| Stokes' Shift | 115 nm | Cyclohexane | aatbio.com |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a 2-phenylphenanthrene molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact, which removes an electron to form a positively charged molecular ion (M•+). libretexts.orgchemguide.co.uk Given the molecular formula of 2-phenylphenanthrene (C₂₀H₁₄), the molecular ion peak would appear at an m/z value corresponding to its molecular weight, approximately 254.32.

Due to the energetic nature of the ionization process, the molecular ion is unstable and can break apart into smaller, charged fragments and neutral radicals. libretexts.orgchemguide.co.uk The pattern of these fragments provides a fingerprint that aids in structural elucidation. For 2-phenylphenanthrene, the stable aromatic structure of the phenanthrene core means the molecular ion peak is expected to be relatively intense. Key fragmentation pathways would involve the cleavage of the bond connecting the phenyl group to the phenanthrene ring.

Common expected fragments include:

A fragment resulting from the loss of the phenyl group (C₆H₅•, mass ≈ 77), leading to a phenanthrenyl cation at m/z ≈ 177.

The phenyl cation (C₆H₅⁺) itself, which would produce a peak at m/z = 77.

The relative abundance of these fragment ions depends on their stability. chemguide.co.uk

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Phenylphenanthrene

| m/z Value (approx.) | Identity | Description |

|---|---|---|

| 254 | [C₂₀H₁₄]•+ | Molecular Ion (M•+) |

| 177 | [C₁₄H₉]⁺ | Loss of a phenyl radical ([M-C₆H₅]⁺) |

Electrochemical Characterization Techniques

Cyclic Voltammetry and Electrochemistry of Redox Processes

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) processes of a substance. For aromatic compounds like 2-phenylphenanthrene, CV can reveal the potentials at which the molecule is oxidized and reduced, corresponding to the removal and addition of electrons, respectively. In a typical experiment conducted in a non-aqueous solvent like an acetonitrile/benzene (B151609) mixture, 2-phenylphenanthrene would be expected to exhibit both oxidation and reduction waves. nih.gov

Spectroelectrochemical Studies

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide insight into the properties of electrogenerated species. rsc.org This method allows for the in-situ characterization of the radical ions of 2-phenylphenanthrene as they are formed at an electrode surface. In a spectroelectrochemical experiment, a controlled potential is applied to a solution of 2-phenylphenanthrene in an optically transparent electrochemical cell, and the UV-Vis-NIR absorption spectrum is recorded simultaneously. rsc.orguwa.edu.au

As the neutral 2-phenylphenanthrene molecule is oxidized to its radical cation or reduced to its radical anion, new, distinct absorption bands appear in the spectrum. rsc.org These new bands are characteristic of the electronic transitions within the radical ions, which often absorb strongly in the visible and near-infrared (NIR) regions. By analyzing the evolution of these spectra as a function of the applied potential, researchers can identify the electronic structure of the transient redox species and study their stability and reaction kinetics. rsc.org

Theoretical and Computational Investigations of 2 Phenylphenanthrene

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of many-body systems, such as atoms and molecules. nih.govarxiv.orgnih.gov DFT calculations for 2-phenylphenanthrene focus on the arrangement and energy of its electrons, which are fundamental to its chemical and physical properties. ajchem-a.com

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comphyschemres.org The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and stability. physchemres.orgnih.gov A smaller gap generally indicates higher reactivity and lower stability. youtube.com

The HOMO-LUMO gap can be calculated using DFT methods, often with functionals like B3LYP. irjweb.comnih.gov For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, the gap is influenced by the extent of π-conjugation. In 2-phenylphenanthrene, the π-systems of the phenanthrene (B1679779) core and the phenyl substituent interact, influencing the energy levels of the frontier orbitals.

Visualization of these orbitals, typically done using software like GaussView, shows the spatial distribution of electron density. davidson.eduyoutube.comlibretexts.org For a molecule like 2-phenylphenanthrene, the HOMO is expected to be distributed across the π-system of the phenanthrene moiety, while the LUMO may also be located on the phenanthrene core or have contributions from the phenyl ring, depending on the specific electronic interactions. These visualizations provide a qualitative picture of where electronic transitions are likely to occur. opentextbc.cascience.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap Note: This table presents typical values for a substituted polycyclic aromatic hydrocarbon calculated via DFT (e.g., B3LYP/6-31G(d)) and is for illustrative purposes, as specific experimental or calculated data for 2-phenylphenanthrene is not readily available in the cited literature.

| Molecular Orbital | Energy (eV) |

| LUMO | -1.85 |

| HOMO | -5.52 |

| HOMO-LUMO Gap (ΔE) | 3.67 |

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. arxiv.orgresearchgate.net In donor-acceptor (D-A) systems, this phenomenon is crucial for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netacs.org While 2-phenylphenanthrene is not a classic D-A molecule, the phenyl group can act as a weak electron-donating or -accepting substituent, and its rotational angle relative to the phenanthrene plane can influence the electronic coupling and potential for subtle charge transfer effects.

Computational studies, particularly using TD-DFT, can elucidate the nature of excited states and their charge transfer character. researchgate.netresearchgate.net For instance, in a related molecule, 9-(4-(N,N-Dimethylamino)phenyl)phenanthrene, where a strong donor group is present, significant ICT is observed. pressbooks.pub The analysis involves comparing the electron density distribution between the ground and excited states. A significant shift in electron density from one part of the molecule to another in the excited state confirms ICT. This can be quantified by calculating the change in dipole moment between the ground and excited states. researchgate.net The nature of the ICT can be classified, for example, as a Twisted Intramolecular Charge Transfer (TICT) state if it is stabilized by rotation around the bond connecting the donor and acceptor moieties. researchgate.net

Table 2: Illustrative Parameters for Intramolecular Charge Transfer (ICT) Analysis Note: This table shows typical parameters calculated in a TD-DFT study of a donor-acceptor molecule. It is provided for illustrative purposes to demonstrate the type of data generated in such an analysis.

| Parameter | Value | Description |

| Ground State Dipole Moment (μ_g) | 2.5 D | The electric dipole moment in the ground electronic state. |

| Excited State Dipole Moment (μ_e) | 10.8 D | The electric dipole moment in the first excited singlet state. |

| Change in Dipole Moment (Δμ) | 8.3 D | The difference between the excited and ground state dipole moments, indicating a significant charge redistribution upon excitation. |

| Transition | S₀ → S₁ | The electronic transition from the ground state to the first excited singlet state. |

| Character | π → π* ICT | The transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital with significant charge transfer character. |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting various types of spectra, which act as molecular fingerprints. researchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. researchgate.net Theoretical IR spectra can be simulated using DFT calculations, which compute the vibrational frequencies and their corresponding intensities. nih.govajchem-a.comisroset.org For phenylphenanthrenes, DFT calculations using the B3LYP functional and a 6-31G(d) basis set have been shown to be effective. nih.gov The calculated frequencies are often systematically overestimated and are corrected using scaling factors to improve agreement with experimental data. nih.gov For instance, a dual scaling factor approach might be used, with one factor for C-H stretching vibrations (~3000 cm⁻¹) and another for the 500-1800 cm⁻¹ range. nih.gov

The simulated spectrum for 2-phenylphenanthrene would exhibit characteristic bands for the aromatic C-H stretches, C=C stretching vibrations within the fused rings and the phenyl substituent, and various C-H in-plane and out-of-plane bending modes that are typical for substituted PAHs. nih.govrespectprogram.org The substitution of a phenyl group modifies the infrared profile of the parent phenanthrene molecule, potentially influencing features in astrophysically relevant regions, such as the 6.2 μm band. nih.gov

Table 3: Predicted Key Infrared Vibrational Frequencies for Phenylphenanthrene Isomers Source: Based on theoretical studies of phenylphenanthrene isomers. nih.govrespectprogram.org Frequencies are typical scaled values from DFT calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3030 - 3100 | Stretching of C-H bonds on the aromatic rings. |

| Aromatic C=C Stretch | 1550 - 1650 | Stretching of carbon-carbon double bonds within the phenanthrene and phenyl rings. |

| C-H In-Plane Bend | 1000 - 1300 | Bending of C-H bonds within the plane of the rings. |

| C-H Out-of-Plane Bend | 700 - 900 | Bending of C-H bonds out of the plane of the rings, sensitive to the substitution pattern. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (like UV-Vis). uni-bonn.deresearchgate.netresearchgate.netacs.org This method calculates the energies of electronic transitions from the ground state to various excited states (excitation energies) and the probability of these transitions (oscillator strengths). uni-bonn.ded-nb.info

A TD-DFT calculation for 2-phenylphenanthrene would provide insights into its color and photophysical behavior. researchgate.net The calculations can identify the specific molecular orbitals involved in the most significant electronic transitions (e.g., HOMO → LUMO). d-nb.info For many PAHs, the lowest energy transitions are of a π → π* character. hypercubeusa.com The results from TD-DFT calculations, often performed with functionals like CAM-B3LYP or B3LYP, can be compared with experimental UV-Vis spectra to validate the computational model. uni-bonn.defrontiersin.org

Table 4: Illustrative TD-DFT Output for a Phenyl-Substituted Aromatic Molecule Note: This table represents typical data obtained from a TD-DFT calculation (e.g., TD-B3LYP/6-31G(d)) for predicting a UV-Vis spectrum. It is for illustrative purposes only.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₁ | 3.54 | 350 | 0.15 | HOMO → LUMO (95%) |

| S₂ | 3.87 | 320 | 0.28 | HOMO-1 → LUMO (88%) |

| S₃ | 4.21 | 294 | 0.55 | HOMO → LUMO+1 (75%) |

| S₄ | 4.59 | 270 | 0.41 | HOMO-2 → LUMO (60%), HOMO-1 → LUMO+1 (35%) |

Aromaticity Assessment and Stability Studies

The concept of aromaticity is central to the chemistry of PAHs and relates to their enhanced stability due to cyclic delocalization of π-electrons. physchemres.org The stability of different isomers can be compared by calculating their total energies using DFT. researchgate.netnumberanalytics.com For the parent isomers, phenanthrene is known to be more stable than anthracene, a fact attributed to the greater stability of the π-system in the "kinked" phenanthrene structure compared to the "linear" anthracene. rsc.org

The aromaticity of individual rings within 2-phenylphenanthrene can be quantified using several computed indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within a ring from an ideal aromatic reference. A HOMA value close to 1 indicates high aromaticity, while values near 0 or negative suggest non-aromatic or anti-aromatic character, respectively.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, usually the center of a ring (NICS(0)) or slightly above it (NICS(1)). physchemres.org Large negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of 2-phenylphenanthrene, which arises from the rotation around the single bond connecting the phenyl and phenanthrene moieties, is a key determinant of its physical and chemical properties. Theoretical studies can elucidate the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them.

Intermolecular interactions play a crucial role in the solid-state packing and bulk properties of molecular materials. In the case of 2-phenylphenanthrene, these interactions are expected to be dominated by non-covalent forces such as van der Waals interactions and π-π stacking between the aromatic rings. Computational techniques like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be employed to visualize and quantify these interactions. chemmethod.comnih.govmdpi.com

Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, allowing for the visualization of intermolecular contacts and their relative contributions. chemmethod.comnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For instance, in a study of a 2-thiouracil (B1096) polymorph, Hirshfeld analysis revealed that O...H and S...H contacts accounted for over 50% of the noncovalent interactions. nih.gov

QTAIM analysis can further characterize the nature and strength of these interactions by analyzing the topology of the electron density. nih.govmdpi.com The presence of a bond critical point between two atoms is indicative of an interaction. mdpi.com The values of the electron density and its Laplacian at the bond critical point can distinguish between shared (covalent) and closed-shell (non-covalent) interactions. mdpi.com

A theoretical study on DNA duplexes modified with hydrophobic base analogues, including phenylphenanthrene, highlighted the importance of stacking interactions. researchgate.net The study found that replacing natural base pairs with larger aromatic systems like phenylphenanthrene leads to structural changes where the central base pair is typically stacked. researchgate.net

The table below summarizes key computational methods used in the analysis of intermolecular interactions.

| Computational Method | Application | Information Gained |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. chemmethod.comnih.gov | Identifies significant intermolecular contacts and their relative contributions. chemmethod.comnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of the nature and strength of chemical bonds and intermolecular interactions. nih.govmdpi.com | Determines interaction energies and classifies interactions as covalent or non-covalent. nih.govmdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge transfer and orbital interactions. mdpi.commdpi.com | Quantifies stabilization energies from donor-acceptor interactions. mdpi.com |

| Non-Covalent Interaction (NCI) Index | Visualization of non-covalent interactions in 3D space. mdpi.com | Describes the strength and nature of non-covalent interactions. mdpi.com |

Studies on Non-linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. nih.gov Molecules with extended π-conjugated systems, like 2-phenylphenanthrene, are promising candidates for NLO materials due to the potential for large molecular hyperpolarizabilities.

Computational quantum chemistry is a powerful tool for predicting and understanding the NLO properties of molecules. researchgate.netnih.gov Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. researchgate.netnih.govacgpubs.org

Theoretical studies on phenanthrene derivatives have shown that their NLO properties can be tuned by introducing electron-donating and electron-accepting groups. researchgate.netnih.gov This creates an intramolecular charge transfer system, which can significantly enhance the hyperpolarizability. researchgate.netnih.gov For example, a computational study on various phenanthrene derivatives demonstrated that pairs of acceptor and donor groups like (–C(CN)C(CN)2 & –NH2) and (–NO2 & pyrrolidinyl) lead to enhanced NLO behavior. researchgate.netnih.gov

The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and NLO properties is a key area of investigation. acgpubs.org A smaller HOMO-LUMO energy gap generally correlates with a larger molecular hyperpolarizability, as it facilitates electron delocalization and charge transfer. acgpubs.org

The Z-scan technique is an experimental method used to measure the third-order NLO properties of materials, including the nonlinear refractive index and the nonlinear absorption coefficient. rsc.orgillinois.edu Computational studies often aim to complement and explain the results obtained from such experimental techniques.

The table below presents a summary of key parameters and methods used in the study of non-linear optical properties.

| Parameter/Method | Description | Significance |

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Determines the linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response, responsible for effects like second-harmonic generation. mdpi.com | Indicates the potential of a material for applications in frequency doubling. |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response, related to phenomena like third-harmonic generation and nonlinear refraction. | Important for all-optical switching and optical limiting applications. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netrsc.org | Widely used to calculate NLO properties due to its balance of accuracy and computational cost. researchgate.netrsc.org |

| Time-Dependent DFT (TD-DFT) | An extension of DFT used to study excited states and electronic transitions. researchgate.netnih.gov | Allows for the calculation of absorption spectra and frequency-dependent NLO properties. researchgate.netnih.gov |

| Z-Scan Technique | An experimental method to measure the magnitude and sign of the nonlinear refractive index and the nonlinear absorption coefficient. rsc.orgillinois.edu | Provides experimental validation for theoretical calculations of third-order NLO properties. rsc.orgillinois.edu |

Applications of 2 Phenylphenanthrene in Advanced Materials and Technologies

Organic Electronics and Optoelectronic Devices

Organic electronics leverage the properties of organic molecules and polymers, which are often carbon-based, to create electronic circuits and devices. ebsco.com These materials offer advantages such as light weight, flexibility, and cost-effective fabrication. ebsco.com Polycyclic aromatic hydrocarbons, including phenanthrene (B1679779) derivatives, are a key class of materials investigated for these applications due to their inherent semiconducting properties. ebsco.commarquette.edu The electronic characteristics of these materials are dictated by their band structure, specifically the energy gap between the valence and conduction bands, which allows for conductivity that is intermediate between metals and insulators. ebsco.com

Optoelectronic devices involve the interaction of light with electronic materials to generate, detect, or control light. mdpi.comscitechnol.com The function of these devices relies on the photoelectric effect, where light absorption excites electrons and creates a current. scitechnol.com Two-dimensional transition metal dichalcogenides (TMDCs) are one class of materials explored for next-generation optoelectronics, but organic molecules like 2-phenylphenanthrene also show promise in this domain. mdpi.comsfu.ca

Organic Light-Emitting Diodes (OLEDs) are devices that emit light in response to an electric current. The performance of an OLED is heavily dependent on the materials used in its various layers. Phenanthrene derivatives are utilized as intermediates in the synthesis of materials for these devices. ossila.comhqmat.com Specifically, substituted phenanthrenes can be used to create hole transport layer (HTL) materials or host materials within the emissive layer. ossila.com The electron-rich and planar structure of molecules like 2-bromotriphenylene (B175828) (a phenanthrene isomer) is beneficial for their function in electroluminescent devices. ossila.com The design of novel emissive molecules is crucial for creating efficient, solution-processable, and cost-effective OLEDs. qut.edu.au Research has focused on developing molecules that exhibit properties like thermally activated delayed fluorescence (TADF) to improve device efficiency. qut.edu.au

Organic Solar Cells (OSCs), also known as organic photovoltaics, convert light into electricity using an active layer composed of electron donor and electron acceptor materials. oaepublish.comdiva-portal.org The development of non-fullerene acceptors (NFAs) has significantly advanced OSC performance, pushing power conversion efficiencies (PCEs) to new heights. oaepublish.comdiva-portal.orgrsc.org The key to high efficiency is the combination of low voltage losses and high current generation, which is achievable through careful molecular design. diva-portal.org Phenanthrene-based structures are explored for this purpose; their ability to absorb light and their electronic properties make them suitable candidates for components in the bulk heterojunction active layer. oaepublish.comsmolecule.com The goal is to create materials with tunable energy levels and broad absorption spectra to maximize light harvesting and energy conversion. diva-portal.org Ternary OSCs, which incorporate two non-fullerene acceptors, have been shown to optimize energy levels and morphology, leading to enhanced voltage and current. rsc.orgnih.gov

Organic semiconductors are the foundational materials for organic electronics. ebsco.com Their conductivity lies between that of metals and insulators and is enabled by mechanisms like electron hopping between unsaturated organic molecules. ebsco.com The charge transport properties of these materials are critical for device performance and are heavily influenced by molecular structure and packing in the solid state. rsc.org

| Application Area | Role of Phenanthrene Derivative | Key Properties | Relevant Device(s) |

|---|---|---|---|

| Organic Light-Emitting Diodes | Intermediate for Host or Hole Transport Layer (HTL) materials. ossila.com | Electron-rich nature, planar structure, electroluminescence. ossila.com | OLEDs. ossila.comhqmat.com |

| Organic Solar Cells | Component in the light-absorbing active layer. oaepublish.comsmolecule.com | Light absorption capabilities, tunable energy levels. diva-portal.orgsmolecule.com | OSCs. oaepublish.comdiva-portal.org |

| Organic Semiconductors | Core structure for charge-transporting molecules. ebsco.commarquette.edu | Extended π-conjugation, influences on charge mobility and reorganization energy. rsc.orgsigmaaldrich.com | Organic Field-Effect Transistors (OFETs). rsc.org |

Photoinitiating Systems and Photopolymerization

Photopolymerization is a process where light is used to initiate a chain reaction that links small molecules (monomers) into a polymer network. nih.gov This process requires a photoinitiator, a compound that generates reactive species (radicals or cations) upon absorbing light. wevolver.com In many advanced systems, a photosensitizer is used to absorb light at a specific wavelength and then transfer that energy to the photoinitiator, which may not absorb light efficiently in that region. nih.gov

Derivatives of 2-phenylphenanthrene have been identified as highly effective photosensitizers for initiating various photopolymerization processes using both UV- and visible-light-emitting diode (Vis-LED) light sources. rsc.org Specifically, studies have investigated 9-[(E)-2-phenylethenyl]phenanthrene derivatives in two-component initiating systems alongside diphenyliodonium (B167342) salts. rsc.orgresearchgate.net

In this system, the phenanthrene derivative absorbs photons from the LED light source (e.g., at 405 nm) and enters an excited state. rsc.orgnih.gov It then transfers an electron to the iodonium (B1229267) salt, which acts as the electron acceptor. researchgate.netrsc.org This photoinduced electron transfer process generates reactive species capable of initiating both cationic polymerization (e.g., of epoxy monomers) and radical polymerization (e.g., of acrylate (B77674) monomers). rsc.orgresearchgate.net The versatility of these systems allows for the curing of hybrid resins containing both types of monomers. rsc.orgresearchgate.net The efficiency of this process is confirmed by kinetic studies using real-time Fourier-transform infrared (FT-IR) spectroscopy, which tracks the conversion of monomer functional groups over time. researchgate.net

The high efficiency of these phenanthrene-based photoinitiating systems makes them particularly suitable for additive manufacturing, specifically in Digital Light Processing (DLP) 3D printing. rsc.org DLP is a vat photopolymerization technique that uses a digital light projector to cure an entire layer of a liquid photopolymer resin at once. wevolver.comstratasys.commarkforged.com The speed and resolution of DLP printing are highly dependent on the rapid and precise curing of the resin. wevolver.comgenera3d.com

The photoinitiating systems containing 9-[(E)-2-phenylethenyl]phenanthrene derivatives have been successfully tested for formulating photo-curable resins for DLP applications. rsc.org Their ability to efficiently initiate polymerization under low-intensity visible light is a key advantage, aligning with the trend of using safer and more energy-efficient LED light sources in 3D printers. rsc.orgnih.gov These systems have been used to create photo-curable polymer nanocomposites by incorporating nanoparticles like titanium oxide or zinc oxide into the resin, demonstrating their utility in fabricating advanced, multi-material objects via DLP. rsc.org

| Photosensitizer System | Monomer Type | Light Source | Key Finding | Application |

|---|---|---|---|---|

| 9-[(E)-2-phenylethenyl]phenanthrene derivative + Diphenyliodonium salt. rsc.org | Epoxy (Cationic). rsc.org | UV- and Vis-LED. rsc.org | Efficient initiation of cationic photopolymerization. rsc.org | 3D Printing Resins. rsc.org |

| 9-[(E)-2-phenylethenyl]phenanthrene derivative + Diphenyliodonium salt. rsc.org | Acrylate (Radical). rsc.org | UV- and Vis-LED. rsc.org | Efficient initiation of radical photopolymerization. rsc.org | Coatings, Adhesives. |

| 9-[(E)-2-phenylethenyl]phenanthrene derivative + Diphenyliodonium salt. rsc.org | Hybrid (Cationic + Radical). rsc.org | LED @ 405 nm. rsc.orgresearchgate.net | Versatile system for curing complex resin formulations. rsc.org | Multi-material 3D Printing. rsc.org |

| 9-[(E)-2-phenylethenyl]phenanthrene derivative + Diphenyliodonium salt + Nanoparticles. rsc.org | Hybrid + (TiO₂ or ZnO). rsc.org | LED. rsc.org | Formation of photo-curable polymer nanocomposites. rsc.org | Advanced Functional Materials. rsc.org |

Development of Photo-curable Polymer Nanocomposites

Research into advanced manufacturing, such as 3D printing, has spurred the development of novel photo-curable resins. In this context, derivatives of 2-phenylphenanthrene have been successfully employed as key components in photoinitiating systems for creating polymer nanocomposites. rsc.orgresearchgate.net

Detailed Research Findings:

Scientists have investigated new 9-[(E)-2-phenylethenyl]phenanthrene derivatives for their suitability as photosensitizers in two-component initiating systems. rsc.orgrsc.org These systems are designed to initiate various photopolymerization processes, including cationic, radical, and hybrid polymerizations, upon exposure to UV and visible LED light sources. rsc.org The primary role of the phenanthrene derivative is to absorb light and transfer energy to another component, typically a diphenyliodonium salt, which then generates the reactive species (cations or radicals) that start the polymerization of monomers. rsc.orgrsc.org

The versatility of these phenanthrene derivative-based systems allows them to effectively cure different types of monomers, such as acrylates and epoxides. rsc.org A significant application of this technology is the formation of photo-curable polymer nanocomposites. This is achieved by adding nanoparticles, such as titanium oxide (TiO₂), zinc oxide (ZnO), or zirconium oxide (ZrO₂), into the liquid resin before curing. rsc.orgresearchgate.net The phenanthrene-based initiating system is robust enough to efficiently cure these nanoparticle-filled resins, leading to the creation of solid nanocomposite materials with enhanced properties. rsc.orgresearchgate.net These materials are particularly promising for Digital Light Processing (DLP) 3D printing technologies. researchgate.net

The table below summarizes typical compositions used in this research.

| Component Type | Specific Compound/Monomer | Role in Composition | Source(s) |

| Photosensitizer | 9-[(E)-2-phenylethenyl]phenanthrene derivative | Absorbs light energy | rsc.org |

| Initiator | Diphenyliodonium salt (e.g., SpeedCure 938) | Generates reactive species | rsc.org |

| Radical Monomer | Trimethylolpropane triacrylate (TMPTA) | Forms polymer backbone | rsc.org |

| Hybrid Monomers | Bisphenol A ethoxylate diacrylate (BEDA) / 2-hydroxyethyl methacrylate (B99206) (HEMA) | Form hybrid polymer backbone | rsc.org |

| Nano-additive | Titanium Oxide (TiO₂) or Zinc Oxide (ZnO) | Forms nanocomposite | rsc.org |

Advanced Functional Materials

The unique photophysical properties of the phenanthrene ring system make its derivatives suitable for incorporation into various advanced functional materials.

Development of Superconducting Materials

Based on a review of available scientific literature, 2-phenylphenanthrene and its derivatives are not prominently featured in the research and development of superconducting materials. The field of superconductivity research is extensive, focusing on materials ranging from metallic alloys and cuprates to iron-based compounds and high-pressure hydrides, but does not significantly include phenanthrene-based organic molecules. hzdr.deresearchgate.netwikipedia.orgceramics.orgarxiv.org

Exploitation in Responsive Material Systems

Stimuli-responsive materials, or "smart" materials, are designed to exhibit a significant change in their properties in response to an external stimulus such as light, temperature, or chemical environment. nih.govrsc.orgrsc.org The inherent photophysical characteristics of the phenanthrene core can be harnessed to create molecules that are responsive to their surroundings.

Detailed Research Findings:

The photophysical properties of 9-(4-(N,N-Dimethylamino)phenyl)phenanthrene, a donor-acceptor substituted derivative, have been studied to understand its response to solvent polarity. acs.org In such molecules, the phenanthrene unit can act as an electron acceptor while the dimethylamino-phenyl group acts as an electron donor. Upon excitation with light, an intramolecular charge-transfer (ICT) state can form. acs.org

Research shows that the fluorescence emission from this molecule is highly sensitive to the polarity of the solvent it is dissolved in. acs.org In nonpolar solvents, the molecule emits at shorter wavelengths, while in highly polar solvents, the emission peak undergoes a significant bathochromic (red) shift to longer wavelengths. This phenomenon, known as solvatochromism, is a direct result of the stabilization of the polar ICT state by polar solvent molecules. This sensitivity to the local environment is a key principle in the design of responsive materials, where such a molecule could be used as a probe to report on the polarity of its surroundings, for example, within a polymer matrix or a biological system. acs.org

The table below illustrates the solvent-dependent fluorescence of this responsive phenanthrene derivative.

| Solvent | Polarity | Fluorescence Maximum (λ_em) | Nature of Response | Source(s) |

| n-Hexane | Nonpolar | ~425 nm | Emission from a less polar excited state | acs.org |

| Acetonitrile | Polar Aprotic | ~550 nm | Emission from a stabilized, more polar ICT state | acs.org |

Environmental and Astrochemistry of Phenylphenanthrenes

Occurrence and Distribution in Geological Samples and Sedimentary Rocks

Phenylphenanthrenes (PhPs) are important constituents in the aromatic fractions of certain crude oils and extracts from sedimentary rocks. d-nb.info Their abundance is particularly notable in Mesozoic lacustrine mudstones and the oils derived from them. d-nb.info In contrast, they are found in very low concentrations, or are even below the limits of detection, in Ordovician oils that originate from marine carbonates. d-nb.info The presence of PhPs has been confirmed in a variety of geological materials, including marine sedimentary rocks, Tertiary and Jurassic lacustrine shales, and products from tire fires. d-nb.info

A comprehensive survey of over 350 sedimentary rock samples, with maturities ranging from a vitrinite reflectance (Rr) of 0.3% to 1.4%, revealed that PhP isomers typically appear at the beginning of the oil generation window (Rr > 0.5%). uj.edu.pl Their formation is linked to samples that have undergone diagenetic or catagenetic oxidation and contain a mix of Type II and Type III kerogen. uj.edu.pl The significant presence of phenylphenanthrenes in oils often points to source rocks where organic matter was deposited in a suboxic environment characterized by mudstone deposition. d-nb.info

The formation of phenylphenanthrenes in geological settings is thought to occur through free-radical phenylation processes. researchgate.net This is supported by experimental comparisons between ionic and free-radical phenylation reactions. researchgate.net The phenyl radical, a highly reactive species, is believed to be the key agent in this process. uj.edu.pl Potential sources for these phenyl species in geological environments include hydrothermally oxidized solutions, which are often rich in benzene (B151609). uj.edu.pl

The relative abundances of different phenylphenanthrene isomers are dependent on the maturity of the organic matter. uj.edu.pl At the onset of oil generation, all five possible positional isomers (1-, 2-, 3-, 4-, and 9-phenylphenanthrene) can be present, even the most sterically hindered 4-phenylphenanthrene. uj.edu.pl The distribution of these isomers serves as a useful indicator for thermal maturity. For instance, the Phenylphenanthrene Ratio, defined as (2- + 3-PhP)/(2- + 3- + 4- + 1- + 9-PhP), has been proposed as a maturity indicator. d-nb.inforesearchgate.net

Table 1: Phenylphenanthrene Isomer Ratios as Geochemical Indicators

| Indicator | Formula | Geochemical Significance | Source |

|---|---|---|---|

| Phenylphenanthrene Ratio | (2- + 3-PhP) / (2- + 3- + 4- + 1- + 9-PhP) | Acts as a maturity indicator, with the ratio increasing as less stable isomers are eliminated with maturity. | d-nb.inforesearchgate.net |

| 3-PhP/3-MP Ratio | 3-Phenylphenanthrene / 3-Methylphenanthrene | Used to describe the relative abundance of phenylphenanthrenes to their alkylated counterparts, indicating depositional environment and lithology. | d-nb.info |

As the thermal maturity of sedimentary organic matter increases, the distribution of phenylphenanthrene isomers evolves. d-nb.info Thermally unstable isomers such as 1-, 4-, and 9-phenylphenanthrene (B188668) tend to disappear in highly mature organic matter. d-nb.info In contrast, the most thermodynamically stable isomers, 2-phenylphenanthrene and 3-phenylphenanthrene, become predominant. d-nb.inforesearchgate.net

The evolution of the isomer distribution likely involves processes such as 1,2-phenyl shift reactions and cyclization where molecular geometry permits. uj.edu.pl By the time the vitrinite reflectance reaches approximately 1.2% (Rr), the distribution approaches a state of thermodynamic control, leaving primarily 2- and 3-phenylphenanthrene. uj.edu.pl These two isomers are notably persistent and can be found even beyond the oil window, as evidenced by their presence in hydrothermal oil formed at temperatures exceeding 300°C. uj.edu.pl

Interstellar Medium (ISM) and Astrochemistry Context

Polycyclic aromatic hydrocarbons (PAHs) are considered fundamental molecules in the astrochemical evolution of the interstellar medium (ISM), potentially accounting for up to 10% of the interstellar carbon budget. pnas.org Phenyl-substituted PAHs are of particular interest as they may contribute to the formation of more complex aromatic structures in space. arxiv.org The phenyl radical is considered an important intermediate that may play a significant role in the chemistry of the ISM. arxiv.org

The detection of molecules in space relies on identifying their unique spectroscopic signatures. Phenyl-PAHs are predicted to have distinct features in their infrared spectra that could aid in their identification in astrophysical environments. astrobiology.com Computational studies show that phenyl-PAHs exhibit new aromatic bands around 695 cm⁻¹ (14.4 µm) and 741 cm⁻¹ (13.5 µm). arxiv.orgarxiv.org These features, attributed to the quintet C-H wagging mode of the phenyl group, align with minor spectral features observed at 14.2 µm and 13.5 µm in several astronomical objects. astrobiology.comarxiv.org

Upon ionization, which is common in the harsh interstellar environment, the spectra of phenyl-PAHs change significantly. While neutral phenyl-PAHs show weak C-C stretching vibrations, their cations exhibit a strong peak in the C-C stretch region, close to the class B type 6.2 µm astrophysical Aromatic Infrared Band (AIB). arxiv.orgastrobiology.com Specifically for 2-phenylpyrene, even the neutral molecule shows a strong feature in the 6.2 µm range. astrobiology.comarxiv.org These spectral characteristics suggest that phenyl-PAHs could be present in space and should be included in models of mid-infrared emission spectra from various astrophysical objects. astrobiology.comarxiv.org

Table 2: Key Infrared Spectroscopic Features of Phenyl-PAHs

| Wavenumber (cm⁻¹) | Wavelength (µm) | Vibrational Mode | State | Astrophysical Correlation | Source |

|---|---|---|---|---|---|

| ~695 | ~14.4 | Quintet C-H wag | Neutral/Cation | Minor feature at 14.2 µm | arxiv.orgastrobiology.comarxiv.org |

| ~741 | ~13.5 | Quintet C-H wag | Neutral/Cation | Minor feature at 13.5 µm | arxiv.orgastrobiology.comarxiv.org |

| ~1600 | ~6.2 | Phenyl group C-C stretch | Cation | Class B type 6.2 µm AIB | arxiv.orgastrobiology.comarxiv.org |

Conventional wisdom held that PAH formation required high-temperature environments, such as the circumstellar envelopes of carbon-rich stars, through mechanisms like the hydrogen abstraction-acetylene addition (HACA) pathway. pnas.org However, recent studies provide compelling evidence for low-temperature formation routes. It has been demonstrated that naphthalene (B1677914), the simplest PAH, can be formed in the gas phase through a barrierless and exoergic reaction between the phenyl radical (C₆H₅) and vinylacetylene (CH₂=CH-C≡CH) at temperatures as low as 10 K, typical of cold molecular clouds. pnas.org

This discovery of a versatile, previously overlooked reaction class suggests that phenyl-type radical reactions could initiate a cascade of PAH formation in cold interstellar environments. pnas.org This vinylacetylene-mediated formation process could be extended to create more complex PAHs, such as phenanthrene (B1679779) and anthracene, via barrierless reactions involving larger phenyl-type radicals like the naphthyl radical. osti.govnih.gov This low-temperature pathway challenges previous models and provides a crucial explanation for the widespread presence of PAHs throughout the interstellar medium. pnas.orgosti.gov

Future Research Directions and Perspectives in 2 Phenylphenanthrene Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-phenylphenanthrene and its analogs is moving towards more efficient and environmentally benign methodologies. A primary focus is the advancement of direct C-H arylation techniques. These methods offer a more atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille couplings, which often require pre-functionalized starting materials.

Future efforts will likely concentrate on:

Catalyst Development : Exploring earth-abundant and non-toxic metal catalysts, such as copper and nickel, to replace precious metals like palladium. nih.govorganic-chemistry.org The development of heterogeneous catalysts, like Pd/C, is also a promising avenue for simplifying product purification and catalyst recycling. nih.gov

Greener Reaction Conditions : The use of microwave irradiation, ultrasound, and mechanochemistry to reduce reaction times and energy consumption is an emerging trend in the synthesis of related heterocyclic compounds and could be applied to 2-phenylphenanthrene synthesis. mdpi.com

Expanded Substrate Scope : Research will aim to broaden the range of functional groups tolerated in C-H arylation reactions, allowing for the synthesis of more complex and functionally diverse 2-phenylphenanthrene derivatives. This includes the use of various arylating reagents, such as aryliodonium salts, which have shown success in the arylation of other polycyclic aromatic hydrocarbons (PAHs). nih.gov

Table 1: Comparison of Catalytic Systems for Arylation of PAHs